3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that incorporates both a pyrazole and a pyrrolidine structure. This compound has garnered attention due to its potential pharmacological activities, particularly in the field of medicinal chemistry. The presence of the pyrazole moiety is significant as it is known to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties.
The compound is classified under the category of pyrazole derivatives, which are recognized for their diverse biological activities. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, and they serve as important scaffolds in drug design. The specific compound discussed here can be synthesized through various organic reactions involving pyrazole and pyrrolidine derivatives, showcasing its versatility in synthetic chemistry.
Several methods have been developed for synthesizing 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. A notable approach involves the cyclocondensation of 1-methyl-1H-pyrazole with appropriate carbonyl compounds in the presence of suitable catalysts. For instance, the use of hydrazine derivatives in combination with diketones has been reported to yield various substituted pyrazoles, which can subsequently undergo further transformations to introduce the pyrrolidine moiety.
One effective synthesis method involves:
The molecular structure of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one features:
The chemical formula for this compound is with a molecular weight of approximately 182.24 g/mol. The InChI key for this compound is provided as follows: InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5/h3,6,8H,4,5,10H2,1-2H3
.
The compound can undergo various chemical reactions typical for both pyrazoles and pyrrolidines:
For instance, reactions involving electrophilic aromatic substitution can modify the pyrazole ring, while nucleophilic attacks on carbonyl groups can lead to further functionalization of the pyrrolidine structure.
The mechanism of action for 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one largely depends on its interactions within biological systems. The compound may exert its effects through:
Research indicates that derivatives containing similar structural motifs often target pathways related to cell proliferation and apoptosis, suggesting potential therapeutic applications.
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly influence these properties.
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has potential applications in:
Heterocyclic compounds constitute >60% of all known organic molecules in medicinal chemistry, with nitrogen-containing frameworks being particularly significant due to their diverse biological activities and favorable physicochemical properties. Among saturated nitrogen heterocycles, the pyrrolidin-2-one scaffold—characterized by a five-membered lactam ring—has emerged as a privileged structure in pharmaceutical design. This scaffold demonstrates enhanced three-dimensional coverage compared to flat aromatic systems due to its non-planar "pseudorotation" capability, enabling more effective exploration of pharmacophore space [6]. The sp³-hybridized character of pyrrolidinones contributes to improved aqueous solubility (LogS ≈ 0.854) and reduced lipophilicity (LogP ≈ 0.459) relative to aromatic counterparts, addressing critical drug development challenges associated with pharmacokinetic optimization [6]. This molecular complexity, quantified by descriptors such as chiral centers and FOSA/FISA ratios, correlates strongly with clinical success rates of drug candidates.
The fusion of pyrazole and pyrrolidinone moieties creates structurally novel hybrids with synergistic properties. 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exemplifies this approach, combining the hydrogen-bonding capability of the pyrrolidinone lactam (CONH) with the dipole moment enhancement (1.411 D) contributed by the pyrazole ring [1] [6]. This hybrid architecture displays balanced polarity (PSA ≈ 88.7 Ų) and moderate lipophilicity (clogP ≈ 0.85), enabling efficient membrane permeation while maintaining target engagement capacity [1]. Critically, the 1-methylpyrazole substituent at N1 provides metabolic resistance against oxidative degradation compared to unsubstituted variants, while the 3-amino group serves as a versatile handle for functionalization. This configuration creates a molecular geometry where hydrogen bond donors/acceptors are optimally positioned for interaction with biological targets, as evidenced by crystallographic studies of analogous compounds [1] [8].
Aminopyrazole derivatives have evolved from early anti-inflammatory agents to targeted therapeutics with diverse mechanisms. The historical development began with pyrazole-containing natural products like pyrazofurin (antiviral) and progressed to synthetic COX-2 inhibitors (celecoxib) [7]. Modern drug design incorporates aminopyrazole motifs into hybrid frameworks to overcome limitations of monosystem heterocycles. The strategic incorporation of the aminopyrazole pharmacophore into pyrrolidinone-based structures represents a significant advancement, addressing the need for compounds with enhanced stereochemical complexity and reduced planar character [7] [9]. This evolution reflects the broader trend in medicinal chemistry where hybrid architectures now constitute >30% of new chemical entities in preclinical development, particularly in antibacterial and anticancer domains where 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one demonstrates considerable promise.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2